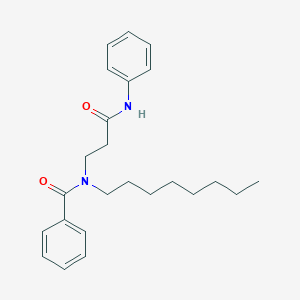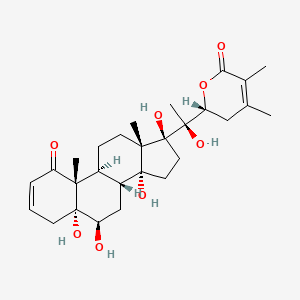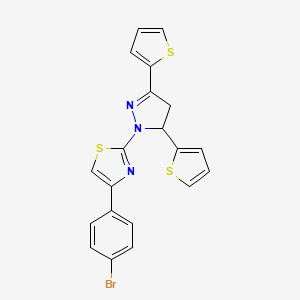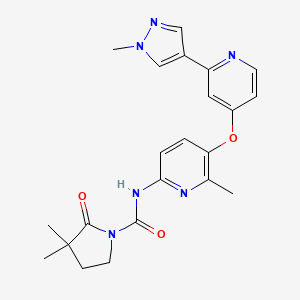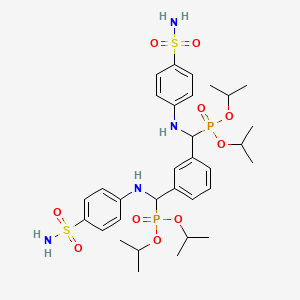
Carbonic anhydrase inhibitor 21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitor 21 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide and dehydration of bicarbonate. Inhibition of carbonic anhydrase has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic anhydrase inhibitor 21 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of a primary alcohol group in the compound can yield an aldehyde or carboxylic acid .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitor 21 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes such as respiration and acid-base balance.
Medicine: Investigated for its potential in treating diseases like glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Carbonic anhydrase inhibitor 21 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby preventing the hydration of carbon dioxide and dehydration of bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced intraocular pressure in glaucoma and decreased seizure activity in epilepsy .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 21 is unique in its specific binding affinity and selectivity for certain isoforms of carbonic anhydrase, making it potentially more effective and with fewer side effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C32H48N4O10P2S2 |
|---|---|
Peso molecular |
774.8 g/mol |
Nombre IUPAC |
4-[[di(propan-2-yloxy)phosphoryl-[3-[di(propan-2-yloxy)phosphoryl-(4-sulfamoylanilino)methyl]phenyl]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C32H48N4O10P2S2/c1-21(2)43-47(37,44-22(3)4)31(35-27-12-16-29(17-13-27)49(33,39)40)25-10-9-11-26(20-25)32(48(38,45-23(5)6)46-24(7)8)36-28-14-18-30(19-15-28)50(34,41)42/h9-24,31-32,35-36H,1-8H3,(H2,33,39,40)(H2,34,41,42) |
Clave InChI |
OBSYZDGPHUVABQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)P(=O)(OC(C)C)OC(C)C)NC3=CC=C(C=C3)S(=O)(=O)N)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



